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Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

Cat. No.: B1322458 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
2-Amino-1H-pyrrole-3-carbonitrile is a versatile heterocyclic scaffold that has garnered

significant attention in medicinal chemistry. Its unique structural features, including a reactive

amino group and a cyano moiety on a pyrrole ring, make it an excellent starting material for the

synthesis of a diverse array of biologically active compounds. This privileged structure has

been successfully employed in the development of potent inhibitors for various therapeutic

targets, including bacterial enzymes and protein kinases involved in cancer progression. These

notes provide an overview of the applications of 2-amino-1H-pyrrole-3-carbonitrile in

medicinal chemistry, with a focus on its use in the development of metallo-β-lactamase

inhibitors and kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of

representative derivatives are also presented.

Applications in Medicinal Chemistry
The 2-amino-1H-pyrrole-3-carbonitrile core has been instrumental in the design of inhibitors

for several key drug targets.

Metallo-β-lactamase (MBL) Inhibitors
Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad

spectrum of β-lactam antibiotics, posing a significant threat to public health. The 2-amino-1H-
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pyrrole-3-carbonitrile scaffold has been utilized to develop potent MBL inhibitors. Structure-

activity relationship (SAR) studies have revealed that the 3-carbonitrile group, along with

substitutions at the N-1, C-4, and C-5 positions of the pyrrole ring, are crucial for inhibitory

activity against various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2),

and AIM-1 (subclass B3).[1][2] N-benzoyl derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-

pyrrole-3-carbonitrile have shown potent in vitro activity with inhibition constants in the low

micromolar range and have demonstrated the ability to restore the sensitivity of MBL-producing

bacteria to meropenem.[1]

Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, including cancer. The 2-amino-1H-pyrrole-3-carbonitrile
framework has served as a foundation for the development of potent inhibitors of several

protein kinases.

EGFR and VEGFR Inhibitors: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which can

be synthesized from 2-amino-1H-pyrrole-3-carbonitrile precursors, have been investigated

as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth

Factor Receptor (VEGFR). These kinases are key players in tumor growth, proliferation, and

angiogenesis.[3] Certain derivatives have demonstrated potent inhibitory activity against

EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[4][5]

Lymphocyte-specific Kinase (Lck) Inhibitors: Novel series of pyrrole derivatives have been

synthesized and identified as potent inhibitors of Lck, a tyrosine kinase crucial for T-cell

signaling. The most potent compounds in these series exhibit IC50 values below 10 nM.[6]

Anticancer Agents
Beyond specific kinase inhibition, various derivatives of 2-amino-1H-pyrrole-3-carbonitrile
have demonstrated broader anticancer activity. For instance, imidazolylpyrrolone-based

compounds derived from this scaffold have shown promising cytotoxic effects against renal cell

carcinoma cell lines.
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The following tables summarize the biological activity of representative compounds derived

from 2-Amino-1H-pyrrole-3-carbonitrile.

Table 1: Metallo-β-lactamase Inhibitory Activity

Compound ID Target MBL
Inhibition Constant
(Kᵢ)

Reference

N-benzoyl derivative

of 2-amino-1-benzyl-

4,5-diphenyl-1H-

pyrrole-3-carbonitrile

IMP-1, CphA, AIM-1 Low µM range [1]

N-acylamide

derivative 10
IMP-1 Potent inhibitor [1]

N-acylamide

derivative 11
IMP-1 Potent inhibitor [1]

Table 2: Kinase Inhibitory Activity
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Compound ID Target Kinase IC₅₀ Reference

Pyrrolo[2,3-

d]pyrimidine derivative

12i

EGFR (T790M

mutant)
0.21 nM [5]

Pyrrolo[2,3-

d]pyrimidine derivative

12i

EGFR (wild-type) 22 nM [5]

Halogenated (E)-4-

((7H-pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)-N'-

benzylidenebenzohydr

azide 5k

EGFR 79 nM [4]

Halogenated (E)-4-

((7H-pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)-N'-

benzylidenebenzohydr

azide 5k

Her2 40 nM [4]

Halogenated (E)-4-

((7H-pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)-N'-

benzylidenebenzohydr

azide 5k

VEGFR2 136 nM [4]

Halogenated (E)-4-

((7H-pyrrolo[2,3-

d]pyrimidin-4-

yl)amino)-N'-

benzylidenebenzohydr

azide 5k

CDK2 Potent inhibitor [4]

Novel pyrrole

derivatives
Lck <10 nM [6]
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Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-Amino-
3-cyano-pyrroles
This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-

3-cyano pyrroles.[7]

Materials:

Nitroepoxide (1.0 mmol)

Amine (1.0 mmol)

Malononitrile (1.2 mmol)

Potassium carbonate (K₂CO₃) (1.0 mmol)

Methanol

Ethyl acetate (EtOAc)

Brine

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

In a round-bottom flask, combine the nitroepoxide (1.0 mmol), amine (1.0 mmol),

malononitrile (1.2 mmol), and K₂CO₃ (1.0 mmol) in methanol.

Stir the reaction mixture at 60°C for 3 hours.

After cooling to room temperature, add water (10 mL) to the reaction mixture.
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Extract the aqueous layer three times with EtOAc.

Combine the organic extracts and wash with brine.

Dry the organic layer over MgSO₄ and concentrate under vacuum to obtain the crude

product.

Purify the residue by silica gel chromatography using a mixture of hexanes and ethyl acetate

(e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano pyrrole.

Protocol 2: Synthesis of 2-Amino-5-chloro-1H-pyrrole-
3,4-dicarbonitrile
This protocol details the synthesis of a di-cyanated and chlorinated pyrrole derivative.[8]

Materials:

Tetracyanoethylene (TCNE) (3.00 mmol, 384 mg)

Acetone (Me₂CO) (2 mL)

Ethyl acetate (EtOAc) (4 mL)

Acetic acid (AcOH) (2 mL)

Hydrogen chloride (HCl) gas

Powdered tin (Sn) (3.00 mmol, 356 mg)

Diethyl ether (Et₂O)

Deionized water

2 M Sodium hydroxide (NaOH) solution

Procedure:
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Prepare a stirred mixture of TCNE in Me₂CO, EtOAc, and AcOH in a flask and cool to

approximately -5°C.

Purge the mixture with HCl gas for 2 minutes.

Add powdered Sn to the mixture and allow it to warm to room temperature (ca. 20°C).

Stir the reaction for 2 hours, during which a yellow precipitate will form.

Filter the precipitate and wash it with Et₂O (5 mL).

Dissolve the solid in water (5 mL) and adjust the pH to 11 by adding 2 M NaOH.

Add AcOH dropwise until the pH reaches 5, at which point a colorless precipitate will form.

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chloro-1H-pyrrole-3,4-

dicarbonitrile.

Protocol 3: In Vitro Kinase Inhibitory Assay (General)
This protocol provides a general method for assessing the in vitro inhibitory activity of

compounds against a target kinase.

Materials:

Target kinase

Kinase substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)

Test compound (dissolved in DMSO)

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader
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Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a microplate, add the kinase, substrate, and assay buffer.

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a

negative control (no kinase).

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified

period (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

positive control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.
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Caption: Experimental workflow for the synthesis and evaluation of 2-Amino-1H-pyrrole-3-
carbonitrile derivatives.
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Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-based derivatives.
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Caption: Mechanism of metallo-β-lactamase inhibition by pyrrole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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